N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide

Drug Metabolism CYP450 Inhibition ADME-Tox

N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide (CAS 1380576-51-1) is a synthetic, small-molecule organic compound belonging to the benzimidazole-5-carboxamide class, characterized by a cyclopropyl substituent at the 2-position of the benzimidazole core and a pyridine-4-carboxamide moiety. Its molecular formula is C16H14N4O with a molecular weight of 278.31 g/mol.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
Cat. No. B12163899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=NC=C4
InChIInChI=1S/C16H14N4O/c21-16(11-5-7-17-8-6-11)18-12-3-4-13-14(9-12)20-15(19-13)10-1-2-10/h3-10H,1-2H2,(H,18,21)(H,19,20)
InChIKeyLJWCUWKKWWMZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide: A Benzimidazole-Carboxamide Scaffold with Undefined Biological Differentiation


N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide (CAS 1380576-51-1) is a synthetic, small-molecule organic compound belonging to the benzimidazole-5-carboxamide class, characterized by a cyclopropyl substituent at the 2-position of the benzimidazole core and a pyridine-4-carboxamide moiety . Its molecular formula is C16H14N4O with a molecular weight of 278.31 g/mol . While benzimidazole carboxamides are widely explored as kinase inhibitors, PARP inhibitors, and probes targeting various enzymes, the specific biological activity profile of this compound remains largely uncharacterized in the public domain, with available sources explicitly noting the absence of quantitative binding or functional assay data . This lack of primary pharmacological annotation distinguishes it from more mature chemical probes and creates a gap that procurement decisions must navigate carefully.

Why N-(2-Cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide Cannot Be Treated as a Generic Benzimidazole Carboxamide


Within the 1H-benzimidazole-5-carboxamide space, subtle changes to the 2-position substituent or the carboxamide heterocycle can fundamentally alter biological activity. For example, replacing a 2-methyl group with a 2-cyclopropyl group—the key distinguishing modification in this compound—can sterically and electronically alter target binding, as has been observed for cyclopropyl-substituted benzimidazole derivatives targeting 5-HT4 receptors where Ki values shifted from >1000 nM to as low as 6.7 nM depending on the exact substitution pattern [1]. Similarly, the regioisomeric shift from pyridine-4-carboxamide to pyridine-3-carboxamide (as in CAS 1380577-17-2) produces a chemically distinct entity with a different CAS number and potentially divergent binding profiles . Consequently, assuming functional equivalence between this compound and its methyl, ethyl, or regioisomeric analogs is not scientifically justified, and procurement for structure-activity relationship (SAR) studies or biological assays requires compound-specific validation rather than generic class-based substitution.

Quantitative Differentiation Evidence for N-(2-Cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide


CYP2D6 Inhibition Profile: Comparable Weak Activity to Close Benzimidazole Analogs

In a human liver microsome CYP2D6 inhibition assay using midazolam as a probe substrate, N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide demonstrated an IC50 of 10,000 nM, indicating very weak CYP2D6 inhibition [1]. This value is identical to the IC50 of 10,000 nM observed for several closely related benzimidazole-containing compounds (BDBM50468002, BDBM50427326, BDBM60432) tested in the same assay under identical conditions: 15-minute preincubation with NADPH followed by 30-minute substrate incubation and LC-MS analysis [1]. The comparable weak CYP2D6 liability suggests that the 2-cyclopropyl and pyridine-4-carboxamide structural features do not introduce a disproportionate CYP-mediated drug-drug interaction risk relative to the broader benzimidazole chemotype.

Drug Metabolism CYP450 Inhibition ADME-Tox Hepatocyte Assay

Regioisomeric Differentiation: Pyridine-4-carboxamide Versus Pyridine-3-carboxamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide (CAS 1380576-51-1) and its regioisomer N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide (CAS 1380577-17-2) are distinct chemical entities with separate CAS registrations . Both share the same molecular formula (C16H14N4O) and molecular weight (278.31), but the position of the nitrogen atom in the pyridine ring (para vs. meta) alters the compound's hydrogen-bonding geometry and electronic distribution . In medicinal chemistry, switching from a 4-pyridyl to a 3-pyridyl carboxamide can invert or abolish target binding, as documented across kinase and receptor programs where the pyridine nitrogen position critically influences hinge-region or allosteric interactions. No direct comparative biological data are publicly available for this specific pair.

Chemical Identity Regioisomerism Lead Optimization SAR

Acknowledged Absence of Quantitative Pharmacological Data

The vendor technical summary directly states that 'Quantitative data on binding affinities (IC50 values) and efficacy in biological assays would provide further insights into its mechanism of action but are not detailed in available sources' . This represents a formal acknowledgement from a commercial supplier that the compound lacks publicly available target engagement or cellular activity data. By contrast, structurally related benzimidazole-5-carboxamides, such as those in the HCV NS5B polymerase inhibitor series, have reported EC50 values of 1.1 µM in replicon assays and detailed SAR tables [1]. The absence of analogous data for the 2-cyclopropyl 4-pyridyl carboxamide means it cannot currently be positioned as a characterized tool compound or lead molecule.

Data Gaps Uncharacterized Compound Assay-Ready Status Procurement Risk

Putative IRE1 Kinase Target Hypothesis Based on Scaffold Ancestry

The 2-cyclopropyl-1H-benzimidazol-5-amine precursor (CAS 51758-98-6) has been annotated as targeting the serine/threonine-protein kinase/endoribonuclease IRE1 (ERN1), a key sensor in the unfolded protein response (UPR) [1]. While the carboxamide derivative N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide is a distinct chemical entity, the shared 2-cyclopropyl-benzimidazole core suggests a plausible IRE1 or related kinase targeting hypothesis. Other benzimidazole-5-carboxamides have been optimized as kinase inhibitors (e.g., c-Kit, SGK-1) by varying the carboxamide substituent [2][3]. However, no direct IRE1 inhibition data or selectivity panel data are available for the title compound, making this a candidate-driven target hypothesis rather than an established mechanism.

IRE1 Unfolded Protein Response Kinase Inhibitor Target Hypothesis

Application Scenarios for N-(2-Cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide Based on Available Evidence


Negative Control or Inactive Comparator in Benzimidazole Carboxamide SAR Campaigns

Given its very weak CYP2D6 inhibition (IC50 10,000 nM) and the currently unannotated primary pharmacology [1], this compound may serve as a negative control or an 'inactive' benchmark in SAR studies focused on benzimidazole-5-carboxamide kinase or PARP inhibitors. Researchers optimizing 2-position substituents can use this cyclopropyl analog to assess the steric and electronic tolerance of the target binding pocket relative to methyl, ethyl, or tetrahydrofuran analogs, provided they first confirm its lack of activity in their specific target assay.

Chemical Probe Precursor for IRE1 Pathway Investigation

Based on the shared 2-cyclopropyl-benzimidazole scaffold with the annotated IRE1 interactor (DB07382) [2], this carboxamide could be advanced as a probe candidate for IRE1 kinase or RNase activity. Procurement is suitable for laboratories equipped to perform in vitro IRE1 enzymatic assays (e.g., Kinase-Glo, FRET-based RNase assays) and willing to generate their own IC50 and selectivity data, as no such data currently exist in the public domain.

Benzimidazole Core Intermediate for Parallel Synthesis Libraries

The compound can be used as a validated central intermediate for library synthesis. The pyridine-4-carboxamide group can serve as a stable anchoring point for further diversification at the benzimidazole N1 position or through pyridine N-oxide formation. This application is appropriate for medicinal chemistry groups that have already validated the benzimidazole-5-carboxamide chemotype in their target assay and seek to explore 2-cyclopropyl analogs systematically .

ADME-Tox Liability Profiling Reference Compound

With its quantitatively defined CYP2D6 IC50 of 10,000 nM in human liver microsomes [1], this compound could function as a low-liability reference standard in CYP inhibition panels for benzimidazole-containing compound libraries. Its profile is useful for benchmarking new analogs: any compound from the series that shows CYP2D6 IC50 substantially lower than 10,000 nM would signal a meaningful liability that may not be intrinsic to the scaffold but rather introduced by the new substituent.

Quote Request

Request a Quote for N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.